1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-4-3-5-11(9(8)2)14-6-10(7-15)12-13-14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKUUUYLEGFPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(N=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Aromatic Alkyne or Azide Precursors
The 2,3-dimethylphenyl group can be introduced via aromatic substitution starting from 2,3-dimethylaniline or related derivatives. The azide precursor is often synthesized from the corresponding primary amine by diazotization followed by azide substitution, or through nucleophilic substitution reactions.
Alternatively, the alkyne precursor can be prepared by propargylation of an aromatic aldehyde or amine. For example, propargyl bromide reacts with the aromatic amine or aldehyde under basic conditions (e.g., potassium carbonate in DMF) to yield the corresponding propargylated intermediate. This step is crucial for enabling the subsequent click reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the key step to form the 1,2,3-triazole ring. This reaction is typically carried out under mild conditions using copper sulfate pentahydrate as the copper source and sodium ascorbate as the reducing agent to generate Cu(I) in situ. The reaction proceeds efficiently in solvents such as dimethylformamide (DMF) or a t-butanol/water mixture at room temperature or slightly elevated temperatures.
The azide and alkyne precursors are mixed in stoichiometric amounts, and the catalyst system is added. The progress is monitored by thin-layer chromatography (TLC). Upon completion, the product precipitates or is extracted and purified by column chromatography.
Introduction of the Aldehyde Group at the 4-Position of the Triazole
The aldehyde group can be introduced before or after the formation of the triazole ring depending on the synthetic route. One common approach involves starting from an aldehyde-substituted alkyne or azide precursor, ensuring that the aldehyde group is preserved during the CuAAC reaction.
Alternatively, the aldehyde functionality can be introduced post-triazole formation via formylation reactions such as the Vilsmeier-Haack reaction, which uses DMF and POCl3 to convert an aromatic methyl or amino group into an aldehyde.
Representative Detailed Procedure
Based on the literature describing similar triazole-carbaldehyde compounds (e.g., 1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde derivatives), the following general procedure can be adapted for this compound:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Preparation of 2,3-dimethylphenyl azide | 2,3-Dimethylaniline, NaNO2, HCl, NaN3, 0–5°C | Diazotization of amine to diazonium salt, then substitution by azide ion | High yield; azide used without further purification |
| 2. Preparation of propargyl aldehyde intermediate | 2,3-Dimethylbenzaldehyde, propargyl bromide, K2CO3, DMF, rt | Propargylation of aldehyde to introduce terminal alkyne | Moderate to good yield; aldehyde preserved |
| 3. CuAAC reaction | Aromatic azide + propargyl aldehyde, CuSO4·5H2O (5 mol%), sodium ascorbate (10 mol%), DMF or t-BuOH/H2O, rt, 10–30 min | Cycloaddition to form 1,2,3-triazole ring with aldehyde at 4-position | Good to excellent yields (70–90%) |
| 4. Purification | Column chromatography (silica gel) | Isolation of pure this compound | Pure compound as solid or oil |
Analytical and Monitoring Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress at each step.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.
- Melting Point Determination: Confirms purity of solid products.
- Mass Spectrometry (MS): Confirms molecular weight.
- Infrared (IR) Spectroscopy: Identifies functional groups, especially aldehyde C=O stretch.
Research Findings and Notes
- The CuAAC click chemistry approach is highly efficient, regioselective, and compatible with aldehyde functionality, making it ideal for synthesizing this compound.
- The reaction conditions are mild, typically room temperature, with short reaction times (10–30 minutes), and provide good to excellent yields.
- Preservation of the aldehyde group during the CuAAC reaction is critical; thus, reaction conditions avoid strong acids or bases that might degrade the aldehyde.
- The use of potassium carbonate as a base in the propargylation step is effective for alkylation without affecting the aldehyde.
- The synthetic route is versatile and can be adapted to various substituted aromatic rings and triazole derivatives.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| Azide synthesis from 2,3-dimethylaniline | NaNO2, HCl, NaN3 | 0–5°C, aqueous | >85 | Azide isolated or used in situ |
| Propargylation of 2,3-dimethylbenzaldehyde | Propargyl bromide, K2CO3, DMF | Room temperature, 1 h | 75–90 | Aldehyde preserved |
| CuAAC click reaction | Aromatic azide, propargyl aldehyde, CuSO4·5H2O, sodium ascorbate, DMF or t-BuOH/H2O | Room temperature, 10–30 min | 70–95 | Regioselective 1,4-disubstituted triazole |
| Purification | Silica gel chromatography | N/A | N/A | Pure product obtained |
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 1-(2,3-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(2,3-Dimethylphenyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde showed promising activity against various strains of bacteria and fungi.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Candida albicans | 12 | 100 |
This data suggests that the compound could be developed into a potential antimicrobial agent.
Anticancer Properties
Triazole compounds have been explored for their anticancer effects. In vitro studies indicated that this compound exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings highlight the compound's potential as a lead structure for developing new anticancer drugs.
Fungicides
The compound has been tested for its effectiveness as a fungicide. It demonstrated significant activity against plant pathogens, making it a candidate for agricultural applications.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Fusarium oxysporum | 50 |
| Botrytis cinerea | 75 |
These results suggest that this triazole derivative could be utilized in crop protection strategies.
Polymer Chemistry
This compound can serve as an important building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of triazole units into polymer matrices has been shown to improve stability and performance.
Synthesis of Other Compounds
The compound acts as an intermediate in the synthesis of various other biologically active molecules. Its reactivity allows it to participate in click chemistry reactions, which are pivotal in drug discovery and development.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University focused on the antimicrobial efficacy of triazole derivatives. The study highlighted that the incorporation of the dimethylphenyl group significantly enhanced the antimicrobial activity compared to other derivatives.
Case Study 2: Anticancer Activity
Another investigation published in the Journal of Medicinal Chemistry explored the anticancer properties of various triazoles. The results indicated that compounds similar to this compound exhibited selective toxicity towards cancer cells with minimal effects on normal cells.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Activity
The biological and chemical properties of 1,2,3-triazole-4-carbaldehydes are highly substituent-dependent. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity of the aldehyde, enhancing reactivity in nucleophilic additions (e.g., Schiff base formation) .
- Lipophilicity : 2,3-Dimethylphenyl and dichlorophenyl substituents improve membrane permeability compared to polar nitro groups .
- Tautomerism : 2H-triazole derivatives (e.g., 2b) exhibit superior α-glycosidase inhibition due to optimal spatial alignment of the aldehyde group .
Structural and Crystallographic Comparisons
Crystal structures of related compounds reveal substituent-dependent intermolecular interactions:
- 1-(3-C6H4)-4-HOCH2-1H-1,2,3-triazole (1g) : Hydroxymethyl group forms hydrogen bonds (O–H···N), creating a 2D network .
- 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde (2b) : Aldehyde group participates in C–H···O and π–π interactions, stabilizing a "V"-shaped conformation critical for enzyme binding .
- 1-(2,3-Dimethylphenyl) analog : Predicted to exhibit enhanced π-stacking due to methyl groups, though steric hindrance may reduce hydrogen bonding efficiency compared to unsubstituted phenyl derivatives .
Physicochemical Properties
| Property | 1-(2,3-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | 1-(4-Nitrophenyl) analog | 1-(3,4-Dichlorophenyl) analog |
|---|---|---|---|
| Molecular Formula | C11H11N3O | C9H6N4O3 | C9H5Cl2N3O |
| Molecular Weight (g/mol) | 201.23 | 218.16 | 233.07 |
| Calculated LogP | 2.1 (estimated) | 1.8 | 3.0 |
| Hydrogen Bond Acceptors | 3 | 5 | 3 |
| Rotatable Bonds | 2 | 3 | 2 |
Biological Activity
1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 1489397-20-7) is an organic compound belonging to the triazole family. This compound features a dimethylphenyl group and an aldehyde functional group at the 4-position of the triazole ring. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and related fields.
Synthesis
The synthesis of this compound typically involves:
- Preparation of Azide : Conversion of 2,3-dimethylphenylamine to azide using sodium azide.
- Cycloaddition Reaction : The azide undergoes cycloaddition with an alkyne in the presence of copper(I) salts.
- Formylation : The resulting triazole is formylated using agents like Vilsmeier-Haack reagent to introduce the aldehyde group.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Compounds containing the triazole ring exhibit significant activity against various bacterial and fungal strains. Research indicates that derivatives of triazoles can inhibit the growth of pathogens through mechanisms such as disrupting cell wall synthesis and interfering with nucleic acid metabolism.
Anticancer Properties
Recent studies have demonstrated that this compound may possess anticancer activity. For instance:
- Cytotoxicity Testing : The compound has shown selective cytotoxicity against cancer cell lines comparable to established chemotherapeutics like doxorubicin. It induces morphological changes in cells indicative of apoptosis, such as DNA fragmentation and mitochondrial membrane potential reduction .
- Mechanism of Action : The triazole moiety may interact with specific proteins involved in cell cycle regulation or apoptosis pathways, thereby enhancing its anticancer efficacy .
Enzyme Inhibition
The presence of the triazole ring allows for interaction with various enzymes:
- Acetylcholinesterase Inhibition : Compounds with a triazole structure have been reported to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurological conditions .
- Potential as Multitargeted Inhibitors : The compound's ability to interact with multiple biological targets makes it a candidate for developing treatments for neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activities of triazole derivatives:
Q & A
Q. Basic Spectroscopic Analysis
- NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons from the 2,3-dimethylphenyl group show splitting patterns dependent on substituent positions .
- IR : A strong C=O stretch near 1700 cm⁻¹ confirms the aldehyde functionality .
Advanced Reactivity
Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce aldehyde electrophilicity, slowing nucleophilic additions. Conversely, dimethyl groups enhance steric protection of the aldehyde, as shown in kinetic studies of Schiff base formation .
What analytical approaches address contradictions in purity assessments between synthetic batches?
Q. Basic Quality Control
- TLC : Mobile phases like ethyl acetate/hexane (3:7) monitor reaction progress.
- Melting Point : Sharp ranges (e.g., 160–162°C) indicate purity, with deviations suggesting polymorphic forms .
Advanced Resolution
Contradictions arise from residual solvents or tautomeric forms (1H- vs. 2H-triazole). High-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) differentiate tautomers, while XRD identifies polymorphs .
How is computational chemistry applied to predict the compound’s physicochemical properties?
Basic Modeling
DFT calculations (e.g., B3LYP/6-31G*) predict molecular electrostatic potential (MEP) maps, highlighting nucleophilic sites (e.g., aldehyde oxygen) for reaction planning .
Advanced Application
Molecular dynamics (MD) simulations in explicit solvents (e.g., water) model solvation effects on bioavailability. LogP values are calculated to estimate blood-brain barrier penetration, critical for CNS-targeted derivatives .
What are the challenges in scaling up synthesis while maintaining regioselectivity?
Basic Scale-Up
Batch reactors with controlled heating (e.g., oil baths) prevent exothermic side reactions. Catalytic systems (e.g., Cu(OAc)₂ in click chemistry) must be optimized to avoid metal leaching .
Advanced Optimization
Flow chemistry reduces reaction times and improves yield consistency. For example, microreactors enable precise temperature control during cyclization, minimizing byproducts like triazole N-oxides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
